YM348 was developed by Yamanouchi Pharmaceutical Co., Ltd., as part of a broader effort to explore indazole compounds for their therapeutic effects. It is classified under the category of serotonin receptor agonists, specifically targeting the 5-HT2C receptor, which is implicated in various physiological processes including appetite control and thermogenesis .
The synthesis of YM348 involves several key steps that utilize standard organic chemistry techniques. The compound is synthesized from readily available precursors through a series of reactions that include:
Specific parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during these synthetic steps .
The molecular structure of YM348 can be represented by its chemical formula , indicating the presence of various functional groups including sulfonyl, amino, and hydroxy groups. The compound features a complex indazole ring system substituted with a fluorine atom and an ethylsulfonyl group, contributing to its biological activity.
The three-dimensional conformation of YM348 is significant for its interaction with the 5-HT2C receptor, influencing binding affinity and receptor activation .
YM348 participates in various chemical reactions primarily related to its interactions with biological targets:
The binding affinity of YM348 to the 5-HT2C receptor is notably high, with a dissociation constant of approximately 0.89 nM, indicating strong interactions within biological systems .
The mechanism of action for YM348 centers around its role as a selective agonist for the 5-HT2C receptor. Upon binding to this receptor subtype:
Research indicates that YM348's ability to stimulate thermogenic processes contributes significantly to its anti-obesity effects observed in animal models .
YM348 exhibits several notable physical and chemical properties:
These properties are crucial for determining suitable formulations for pharmacological studies .
YM348 is primarily explored for its applications in:
The serotonin (5-hydroxytryptamine, 5-HT) system, particularly the 5-HT2C receptor subtype, has been a focal point in neuropsychopharmacology since the 1970s. Early research established a clear association between serotonin signaling and feeding behavior, with non-selective serotonergic agents like d-fenfluramine demonstrating significant anorectic effects [6] [7]. However, the mechanistic understanding evolved substantially with the recognition that the 5-HT2C receptor is paramount for mediating hypophagia and promoting satiety, distinct from the hypophagia associated with 5-HT2A receptor activation [6]. Genetic evidence solidified this target's validity: 5-HT2C receptor knockout mice develop hyperphagia and obesity, confirming the receptor's critical role in energy homeostasis [7].
The clinical use of early agents like fenfluramine was hampered by off-target activities. Fenfluramine and its active metabolite norfenfluramine exhibited significant activity at 5-HT2B receptors, expressed abundantly in cardiac tissues, leading to valvulopathies that ultimately resulted in market withdrawal [7] [8]. Similarly, the prototypical agonist m-chlorophenylpiperazine (mCPP), while demonstrating weight loss in obese patients and validating 5-HT2C agonism as a therapeutic strategy, suffered from limited selectivity, binding to multiple 5-HT receptor subtypes (including 5-HT2B and 5-HT1B) and causing adverse effects like anxiety and nausea [3] [6]. These historical challenges underscored the imperative for developing highly selective 5-HT2C receptor agonists devoid of 5-HT2B activity.
YM348 ((S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine) emerged from a concerted effort to overcome the selectivity limitations of earlier 5-HT2C receptor agonists. Its development was driven by several key pharmacological objectives:
Table 1: Binding Affinity (Ki, nM) of YM348 at Key Serotonin Receptors
Receptor Subtype | YM348 Ki (nM) | Selectivity Ratio vs. 5-HT2C |
---|---|---|
5-HT2C | 0.89 | 1 |
5-HT2B | 2.5 | ~2.8 |
5-HT2A | 13 | ~14.6 |
5-HT1A | 130 | ~146 |
5-HT7 | 177 | ~199 |
Table 2: Functional Selectivity (EC50, nM) of YM348 Compared to Other Agonists
Compound | 5-HT2C EC50 (nM) | 5-HT2A EC50 (nM) | 5-HT2B EC50 (nM) | 2C:2A Selectivity | 2C:2B Selectivity |
---|---|---|---|---|---|
YM348 | 1.0 | 93 | 3.2 | 93 | 3.2 |
Ro60-0175 | Data in [5] | Data in [5] | Data in [5] | Lower than YM348 | Lower than YM348 |
mCPP | Data in [6] | Data in [6] | Data in [6] | Lower than YM348 | Lower than YM348 |
Lorcaserin | Data in [7] [8] | Data in [7] [8] | Data in [7] [8] | High (Market standard) | High (Market standard) |
Source: Derived from [1] [5] [6] (Note: Precise EC50 values for comparators vary by assay but relative selectivity trends hold)
The inverted U-shaped dose-response curve observed for YM348-induced penile erections (peak effect at lower doses, declining effect at higher doses like 2.03 mg/kg) highlighted receptor-specific modulation. Critically, this decline was not reversed by 5-HT2A or 5-HT2B antagonists, indicating it was an intrinsic property of 5-HT2C receptor activation or downstream mechanisms, rather than an artifact of off-target effects [1] [5]. This complex pharmacology, potentially involving receptor desensitization or interactions with specific edited isoforms, represented an important consideration in agonist optimization that YM348 helped elucidate.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: